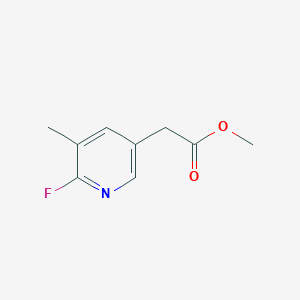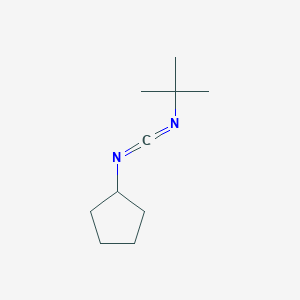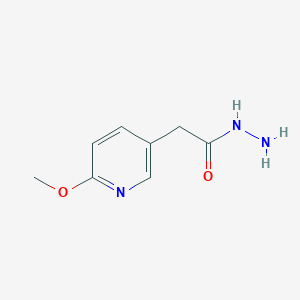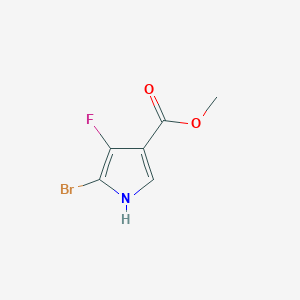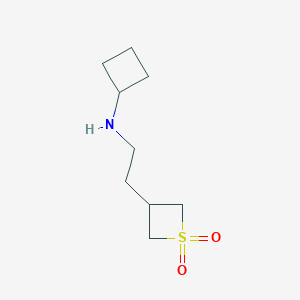
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring with one sulfur atom, and a cyclobutylamino group attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide typically involves the reaction of a thietane precursor with a cyclobutylamine derivative. One common method includes the nucleophilic substitution reaction where a thietane-1,1-dioxide is reacted with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antidepressant activity, showing promising results in preclinical tests.
Materials Science: The unique structural properties of the thietane ring make it a candidate for the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds, which are valuable in various chemical industries.
Mécanisme D'action
The mechanism by which 3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide exerts its effects, particularly in medicinal applications, involves interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter levels, thereby exerting antidepressant effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence serotonin and norepinephrine levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Phenylsulfanyl)thietane 1,1-dioxide: Another thietane derivative with similar structural properties but different substituents.
3-Cyanothiete 1,1-dioxide: A thietane derivative with a nitrile group, known for its reactivity in cycloaddition reactions.
Uniqueness
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science, where its analogs may not be as effective .
Propriétés
Formule moléculaire |
C9H17NO2S |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
N-[2-(1,1-dioxothietan-3-yl)ethyl]cyclobutanamine |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)6-8(7-13)4-5-10-9-2-1-3-9/h8-10H,1-7H2 |
Clé InChI |
WYRNARJHGBWBFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NCCC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


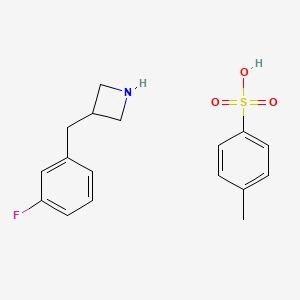
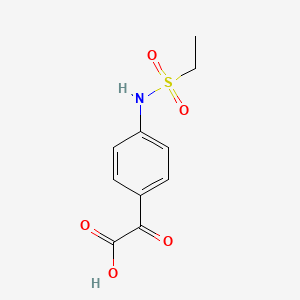
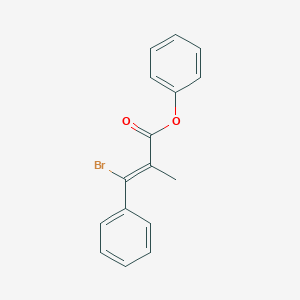
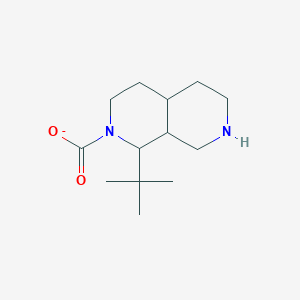
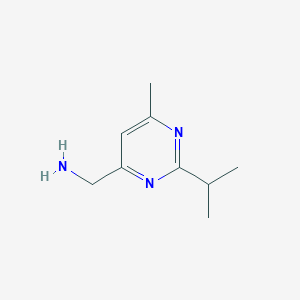
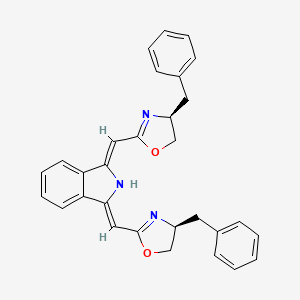
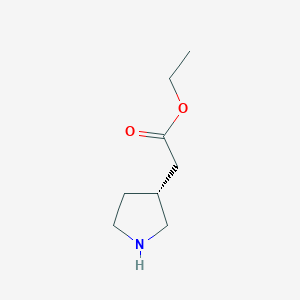
![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)
![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)
